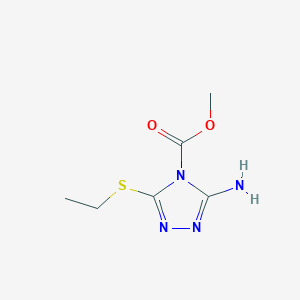
Ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a thioxo group and an ethyl ester functional group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be synthesized using various methods. One common approach involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and thiourea. This reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions . Another method involves the condensation of N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation, which offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of microwave-assisted synthesis can also be adapted for industrial production, providing a rapid and energy-efficient method for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but lacks the thioxo group, which may result in different reactivity and biological activity.
4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile:
The unique presence of the thioxo group in Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate distinguishes it from these similar compounds, potentially offering different reactivity and biological activities.
Propriétés
Formule moléculaire |
C7H8N2O3S |
|---|---|
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
ethyl 2-oxo-4-sulfanylidene-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(10)4-3-5(13)9-7(11)8-4/h3H,2H2,1H3,(H2,8,9,11,13) |
Clé InChI |
IBNRXPQQFFRTEQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=S)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)





![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)






